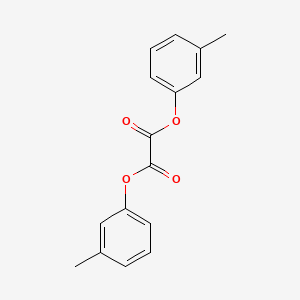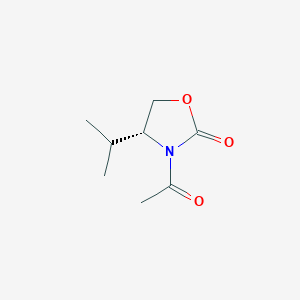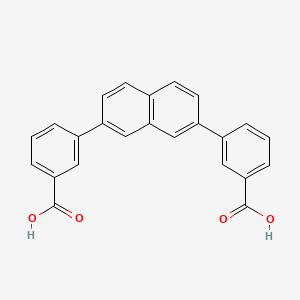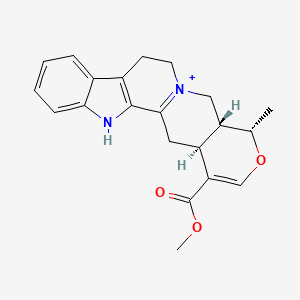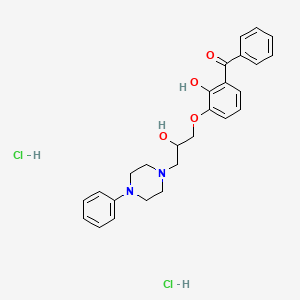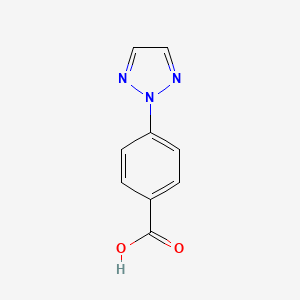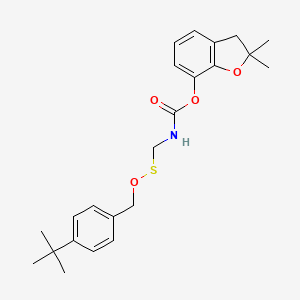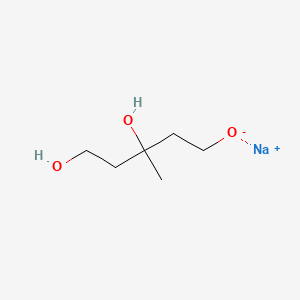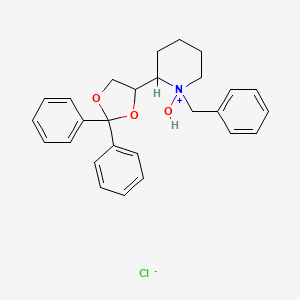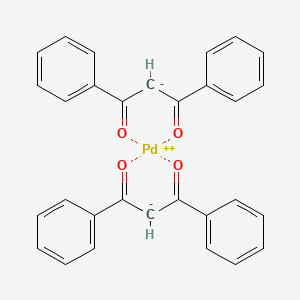
Bis(dibenzoylmethanato)palladium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(dibenzoylmethanato)palladium is a coordination compound where palladium is complexed with two dibenzoylmethane ligands. This compound is of significant interest due to its unique structural, electronic, and catalytic properties. It is widely used in various fields, including catalysis, materials science, and coordination chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(dibenzoylmethanato)palladium can be synthesized through the reaction of palladium(II) chloride with dibenzoylmethane in the presence of a base such as sodium acetate. The reaction typically occurs in an organic solvent like ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
PdCl2+2C6H5COCH2COC6H5+2NaOAc→Pd(C6H5COCHCOC6H5)2+2NaCl+2HOAc
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. Industrial processes may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Bis(dibenzoylmethanato)palladium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state palladium complexes.
Reduction: It can be reduced to form palladium(0) species.
Substitution: Ligands in the complex can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as hydrazine or sodium borohydride are used.
Substitution: Reactions typically occur in organic solvents like dichloromethane or toluene, often under inert atmosphere conditions.
Major Products
Oxidation: Higher oxidation state palladium complexes.
Reduction: Palladium(0) nanoparticles or colloids.
Substitution: New palladium complexes with different ligands.
Scientific Research Applications
Bis(dibenzoylmethanato)palladium has a wide range of applications in scientific research:
Catalysis: It is used as a catalyst in various organic reactions, including cross-coupling reactions like Suzuki-Miyaura and Heck reactions.
Materials Science: The compound is used in the preparation of palladium-containing materials with unique electronic and optical properties.
Biology and Medicine: Palladium complexes, including this compound, are studied for their potential anticancer and antimicrobial activities.
Industry: It is used in the production of fine chemicals and pharmaceuticals due to its catalytic properties.
Mechanism of Action
The mechanism by which bis(dibenzoylmethanato)palladium exerts its effects is primarily through its ability to coordinate with various substrates and facilitate chemical transformations. The palladium center acts as a catalytic site, enabling the activation and transformation of organic molecules. The dibenzoylmethane ligands stabilize the palladium center and influence its reactivity.
Comparison with Similar Compounds
Similar Compounds
- Bis(dibenzoylmethanato)nickel
- Bis(dibenzoylmethanato)copper
- Bis(dibenzoylmethanato)cadmium
Uniqueness
Bis(dibenzoylmethanato)palladium is unique due to its superior catalytic properties compared to its nickel, copper, and cadmium counterparts. Palladium complexes are generally more effective in catalyzing cross-coupling reactions and other organic transformations, making them highly valuable in both research and industrial applications.
Properties
Molecular Formula |
C30H22O4Pd |
|---|---|
Molecular Weight |
552.9 g/mol |
IUPAC Name |
1,3-diphenylpropane-1,3-dione;palladium(2+) |
InChI |
InChI=1S/2C15H11O2.Pd/c2*16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;/h2*1-11H;/q2*-1;+2 |
InChI Key |
XQEHGWZMLVECOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.C1=CC=C(C=C1)C(=O)[CH-]C(=O)C2=CC=CC=C2.[Pd+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


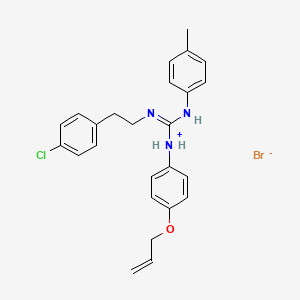
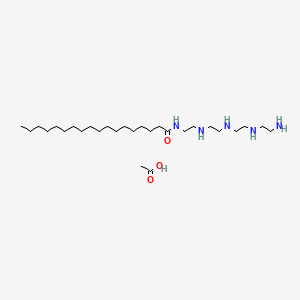

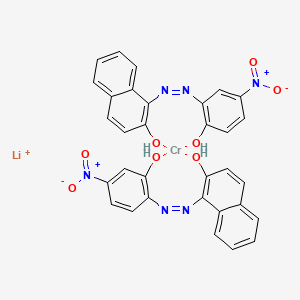
![3,6,7-Trimethylbenzo[d]isoxazole](/img/structure/B13778567.png)
